molecular formula C16H19N5O2 B5315061 6-[4-hydroxy-4-(5-methylpyridin-2-yl)piperidin-1-yl]pyrazine-2-carboxamide

6-[4-hydroxy-4-(5-methylpyridin-2-yl)piperidin-1-yl]pyrazine-2-carboxamide

Cat. No. B5315061
M. Wt: 313.35 g/mol
InChI Key: QGHQMFKTIUEKRP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-[4-hydroxy-4-(5-methylpyridin-2-yl)piperidin-1-yl]pyrazine-2-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as HPP-22 and is known for its unique structure and properties. In

Scientific Research Applications

HPP-22 has several potential applications in scientific research. It has been extensively studied for its role as a positive allosteric modulator of the AMPA receptor, which is a type of glutamate receptor that plays a crucial role in synaptic plasticity and learning and memory. HPP-22 has also been shown to enhance long-term potentiation, which is a process that underlies learning and memory. Additionally, HPP-22 has been studied for its potential therapeutic applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

Mechanism of Action

HPP-22 acts as a positive allosteric modulator of the AMPA receptor by binding to a specific site on the receptor and enhancing its activity. This results in an increase in the strength of synaptic connections and an enhancement of synaptic plasticity. HPP-22 also activates the ERK signaling pathway, which is involved in cell survival and proliferation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of HPP-22 are complex and varied. HPP-22 has been shown to enhance synaptic plasticity and long-term potentiation, which can improve learning and memory. It also has neuroprotective effects and may protect against the neurodegeneration that occurs in diseases such as Alzheimer's and Parkinson's. Additionally, HPP-22 has been shown to have anxiolytic and antidepressant effects.

Advantages and Limitations for Lab Experiments

One of the advantages of using HPP-22 in lab experiments is its high potency and selectivity for the AMPA receptor. This makes it a valuable tool for studying the role of the AMPA receptor in synaptic plasticity and learning and memory. However, one limitation of using HPP-22 is its relatively short half-life, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for the study of HPP-22. One area of research is the development of more potent and selective positive allosteric modulators of the AMPA receptor. Another area of research is the investigation of the therapeutic potential of HPP-22 in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, the role of HPP-22 in other physiological processes such as pain and addiction should be explored.

Synthesis Methods

The synthesis of HPP-22 involves the reaction of 6-bromo-2-chloronicotinamide with 4-hydroxy-4-(5-methylpyridin-2-yl)piperidine in the presence of palladium catalyst, followed by the reaction with pyrazine-2-carboxamide. This method results in the formation of HPP-22 with a high yield and purity.

properties

IUPAC Name

6-[4-hydroxy-4-(5-methylpyridin-2-yl)piperidin-1-yl]pyrazine-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N5O2/c1-11-2-3-13(19-8-11)16(23)4-6-21(7-5-16)14-10-18-9-12(20-14)15(17)22/h2-3,8-10,23H,4-7H2,1H3,(H2,17,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGHQMFKTIUEKRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=C1)C2(CCN(CC2)C3=NC(=CN=C3)C(=O)N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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